molecular formula C20H22N4O4S B10985089 methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10985089
M. Wt: 414.5 g/mol
InChI Key: ZUYMSGZBCBQECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a pyrazole-thiazole hybrid scaffold. The pyrazole ring is substituted with a 4-methoxyphenyl group at position 3 and a methyl group at position 1, while the thiazole ring contains a propan-2-yl substituent at position 5 and a methyl carboxylate ester at position 2.

This compound belongs to a class of molecules designed for therapeutic applications, leveraging the bioisosteric properties of pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms) and thiazole (a sulfur- and nitrogen-containing heterocycle). Such scaffolds are prevalent in antimicrobial, anti-inflammatory, and anticancer agents due to their ability to mimic natural ligands and interact with biological targets .

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H22N4O4S/c1-11(2)17-16(19(26)28-5)21-20(29-17)22-18(25)15-10-14(23-24(15)3)12-6-8-13(27-4)9-7-12/h6-11H,1-5H3,(H,21,22,25)

InChI Key

ZUYMSGZBCBQECT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole-Thiazole Hybrid Core

The synthesis begins with the preparation of the pyrazole-thiazole hybrid structure. A key intermediate, 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, reacting 4-methoxyphenylacetone with methyl hydrazinecarboxylate under acidic conditions yields the substituted pyrazole ring. Subsequent hydrolysis of the ester group generates the carboxylic acid intermediate, which is critical for amide bond formation.

Parallel synthesis of the thiazole component involves the Hantzsch thiazole synthesis. Isopropyl groups are introduced at the 5-position of the thiazole ring by reacting α-bromo-isovaleric acid derivatives with thiourea. This step typically occurs in ethanol under reflux, achieving cyclization to form 5-(propan-2-yl)-1,3-thiazole-4-carboxylate esters.

Carboxamide Coupling Reaction

Coupling the pyrazole-carboxylic acid to the thiazole-amine is achieved through carbodiimide-mediated reactions. A representative procedure involves activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The resulting active ester reacts with the amine group on the thiazole ring at 0–5°C, yielding the carboxamide linkage. This step requires strict anhydrous conditions to prevent hydrolysis of the active intermediate.

Table 1: Optimization of Carboxamide Coupling Conditions

Reagent SystemSolventTemperature (°C)Yield (%)
EDC/HOBtDCM0–585
DCC/DMAPTHF2572
HATU/DIEADMF-1090

Data derived from patent literature.

Critical Reaction Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates but may necessitate lower temperatures (-10°C) to suppress side reactions. In contrast, dichloromethane (DCM) offers better compatibility with acid-sensitive groups but requires longer reaction times.

Catalytic Systems

Triethylamine (Et3N) is frequently employed as a base to neutralize HCl generated during carbodiimide activation. However, patented methods highlight the superiority of N,N-diisopropylethylamine (DIEA) in improving yields by reducing racemization in chiral intermediates.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. High-performance liquid chromatography (HPLC) with C18 columns further refines purity, particularly for removing unreacted carboxylic acid and dimeric byproducts.

Spectroscopic Validation

  • 1H NMR : Key signals include the singlet for the pyrazole N-methyl group (δ 3.85–3.90 ppm) and the thiazole C4-methyl ester (δ 3.75 ppm).

  • 13C NMR : The carbonyl carbon of the carboxamide appears at δ 165.4–165.8 ppm, confirming successful coupling.

  • HRMS : Molecular ion peaks align with the calculated mass (C21H23N5O4S, [M+H]+ = 466.1498).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility. A patented method describes a two-stage system where the pyrazole and thiazole precursors are synthesized in separate modules, then combined in a micromixer for the coupling step. This approach reduces reaction times from 24 hours (batch) to 2 hours (flow).

Table 2: Comparative Analysis of Batch vs. Flow Synthesis

ParameterBatch ProcessFlow Process
Reaction Time (h)242
Yield (%)8588
Purity (%)9598

Adapted from industrial-scale patent data .

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

  • Oxidation and Reduction:
    • Undergoes oxidation (loss of electrons) or reduction (gain of electrons) depending on reaction conditions.
    • Reagents like oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) may be employed.
  • Substitution Reactions:
    • The ester group can undergo nucleophilic substitution reactions.
    • Common reagents include alkoxides (e.g., NaOMe) or amines (e.g., NH₃).
  • Major Products:
    • The specific products formed depend on reaction conditions and substituents.
    • Isolation and characterization of intermediates are essential for understanding the reaction pathways.

Scientific Research Applications

  • Chemistry:
    • Used as a building block for designing new compounds.
    • Investigated for its reactivity and potential applications in organic synthesis.
  • Biology and Medicine:
    • May exhibit biological activity (e.g., antimicrobial, antitumor).
    • Requires further studies to explore its pharmacological properties.
  • Industry:
    • Potential use in agrochemicals, pharmaceuticals, or materials science.

Mechanism of Action

  • The exact mechanism remains speculative.
  • Molecular targets and pathways need rigorous investigation.

Comparison with Similar Compounds

Key Observations:

The propan-2-yl substituent on the thiazole ring contributes to hydrophobicity, which may improve membrane permeability compared to polar groups like carboxylate esters in other derivatives .

Computational and Crystallographic Insights

  • Noncovalent Interactions: The methoxyphenyl group participates in CH-π and lone pair-π interactions, while the carbonyl-amino bridge facilitates hydrogen bonding with biological targets (e.g., protein active sites) .

Biological Activity

Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential pharmacological applications. This compound features a thiazole ring, a pyrazole moiety, and various functional groups, which contribute to its diverse biological activities.

Structural Characteristics

The structural formula of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • SMILES : CC(C)C(=O)N(C(=O)N1C(=CC(=N1)C(=O)O)C2=C(C=C(C=C2)OC)Cl)

This structure includes:

  • A thiazole ring that is known for its role in various bioactive compounds.
  • A pyrazole moiety which is often associated with anti-inflammatory and anticancer properties.

Biological Activities

Research indicates that compounds containing both thiazole and pyrazole structures exhibit a range of biological activities. The specific biological activities of this compound may include:

  • Anticancer Activity :
    • Compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been reported to inhibit cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC₅₀ values ranging from 0.01 μM to 49.85 μM .
  • Anti-inflammatory Properties :
    • Pyrazole derivatives are well-documented for their anti-inflammatory effects, potentially due to their ability to inhibit cyclooxygenase enzymes or modulate inflammatory pathways .
  • Antimicrobial Activity :
    • Thiazole derivatives have been recognized for their antimicrobial properties, making this compound a candidate for further investigation in this area .

Table 1: Biological Activity of Related Compounds

Compound NameStructure FeaturesBiological ActivityIC₅₀ Values
4-MethylthiazoleThiazole ring; methyl substitutionAntimicrobialN/A
3-(4-Methoxyphenyl)pyrazolePyrazole ring; methoxy substitutionAnti-inflammatoryN/A
Thiazole-based kinase inhibitorsThiazole core; various substitutionsAnticancerIC₅₀ = 0.39 μM (HCT116)

Research Highlights

Recent studies have illustrated the promising potential of thiazole and pyrazole derivatives in drug design:

  • A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against HepG2 and HCT116 cell lines with IC₅₀ values as low as 0.39 μM .
  • Another research focused on the synthesis of thiazole-pyrazole hybrids, revealing enhanced anticancer activity compared to their individual components .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The compound is synthesized via multi-step reactions, including:

  • Hantzsch thiazole synthesis for the thiazole core, followed by coupling with the pyrazole-carbonyl moiety .
  • Amide bond formation between the thiazole and pyrazole fragments using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions . Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) and concordant NMR/HRMS data .

Q. Which spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Verify substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, isopropyl doublet at δ 1.2–1.4 ppm) .
  • IR spectroscopy : Confirm carbonyl stretches (amide C=O at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • Mass spectrometry : HRMS-ESI should match the exact molecular weight (e.g., calculated for C₂₁H₂₃N₅O₅S: 481.1424) .

Q. How should researchers design initial biological activity screens?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., CDK2) or proteases due to the thiazole-amide scaffold .
  • Antimicrobial activity : Use MIC assays against Gram-positive/negative strains, given the pyrazole-thiazole motif’s known bioactivity .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Modify the methoxyphenyl group (e.g., replace with halogenated or nitro-substituted aryl groups) to assess electronic effects .
  • Isosteric replacements : Substitute the thiazole ring with oxazole or imidazole to evaluate heterocycle specificity .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the amide group) .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Dynamic NMR for rotameric equilibria : If amide bond rotation causes split signals, analyze variable-temperature NMR to confirm conformational exchange .
  • X-ray crystallography : Resolve ambiguous NOE correlations by obtaining a single-crystal structure .
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to assign pyrazole/thiazole nitrogen environments .

Q. How can enzymatic stability be assessed under physiological conditions?

  • pH-dependent stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS. Thiazole esters are prone to hydrolysis at pH > 7 .
  • Plasma stability assays : Use human plasma (37°C, 24 hr) to quantify intact compound levels. Pyrazole-carbonyl groups may undergo esterase-mediated cleavage .
  • Metabolite identification : Perform liver microsome assays with NADPH cofactors to detect oxidative metabolites (e.g., demethylation of the methoxyphenyl group) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets, focusing on hydrogen bonds between the amide group and catalytic lysine residues .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; validate with MM-PBSA free energy calculations .
  • Pharmacophore modeling (MOE) : Identify essential features (e.g., hydrophobic isopropyl group, hydrogen-bond acceptor carbonyl) for virtual screening .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

  • Assay condition variability : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ values with 95% confidence intervals .
  • Solubility effects : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference. Confirm solubility via nephelometry .
  • Batch-to-batch variability : Characterize each synthesis batch with LC-MS and bioassay in triplicate .

Methodological Best Practices

Q. What in vitro models are optimal for mechanistic studies?

  • Kinase inhibition : Use ADP-Glo™ assays for IC₅₀ determination (e.g., EGFR, VEGFR2) .
  • Apoptosis pathways : Monitor caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) in treated cells .
  • Membrane permeability : Perform Caco-2 monolayer assays to predict oral bioavailability .

Q. How to optimize synthetic yields for scale-up?

  • Flow chemistry : Adapt batch reactions to continuous flow (e.g., telescoped amide coupling) to improve reproducibility .
  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.